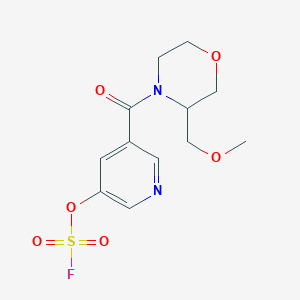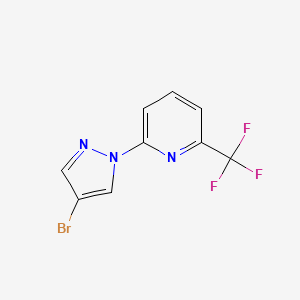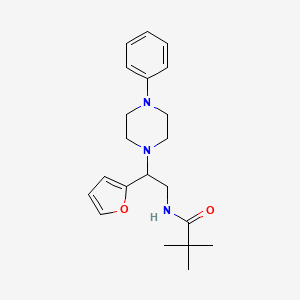
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves the reaction of 2-(furan-2-yl)ethylamine with 4-phenylpiperazine, followed by the addition of pivaloyl chloride to form the final product.
Starting Materials
2-(furan-2-yl)ethylamine, 4-phenylpiperazine, pivaloyl chloride, anhydrous diethyl ether, anhydrous tetrahydrofuran, anhydrous sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
Step 1: Dissolve 2-(furan-2-yl)ethylamine (1.0 equiv) and 4-phenylpiperazine (1.0 equiv) in anhydrous diethyl ether (10 mL per mmol of starting material) and stir the mixture at room temperature for 1 hour., Step 2: Add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir the mixture at room temperature for 2 hours., Step 3: Add anhydrous tetrahydrofuran (10 mL per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 4: Add anhydrous sodium sulfate (5 g per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 5: Filter the reaction mixture and wash the solid with anhydrous diethyl ether., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in anhydrous tetrahydrofuran (10 mL per mmol of starting material) and add magnesium sulfate (1 g per mmol of starting material)., Step 8: Filter the mixture and wash the solid with anhydrous tetrahydrofuran., Step 9: Concentrate the filtrate under reduced pressure to obtain the pure product., Step 10: Dissolve the pure product in water and add sodium bicarbonate until the pH is neutral., Step 11: Extract the product with diethyl ether (3 x 10 mL per mmol of starting material)., Step 12: Combine the organic layers and wash with brine., Step 13: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mecanismo De Acción
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in neurotransmission. The activation of 5-HT1A receptors by N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide leads to the modulation of the serotonergic system, which is involved in the regulation of mood, anxiety, and cognition.
Efectos Bioquímicos Y Fisiológicos
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have anti-inflammatory effects in vitro. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has several advantages for lab experiments, including its high purity and stability. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is also easy to synthesize and can be obtained in large quantities. However, N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide research. One direction is to further investigate the potential therapeutic applications of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the potential use of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide as an anti-inflammatory agent. Additionally, further research is needed to understand the long-term effects of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide on the brain and its potential toxicity.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKUYWMCUJZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

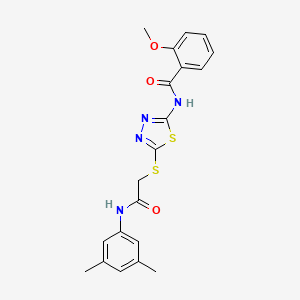
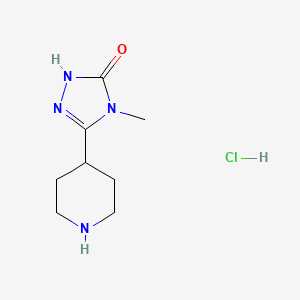
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)
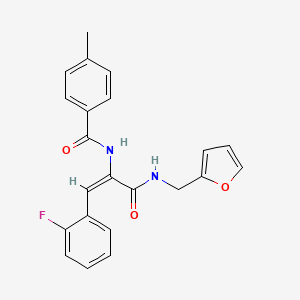
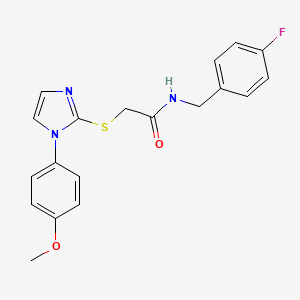
![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)
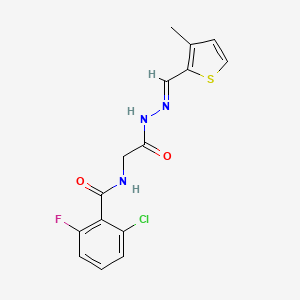
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
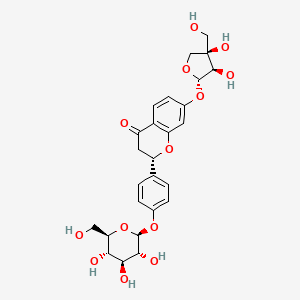
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)
